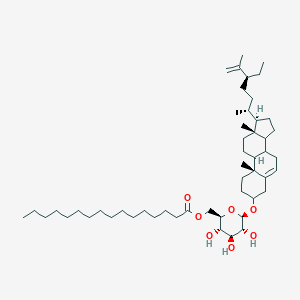
3-Pgsgd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pgsgd is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its unique synthesis method and mechanism of action, which make it a promising candidate for various research applications. In
Mécanisme D'action
The mechanism of action of 3-Pgsgd involves the inhibition of certain enzymes and signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. By inhibiting COX-2, 3-Pgsgd can reduce inflammation and potentially slow the growth of cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Pgsgd has a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, this compound has been shown to have antioxidant effects and can protect cells from oxidative stress. Additionally, 3-Pgsgd has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Pgsgd in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to be effective in inhibiting COX-2 activity and reducing inflammation, making it a useful tool for studying these processes. However, one limitation of using 3-Pgsgd is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 3-Pgsgd. One area of interest is in developing this compound as a potential cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 3-Pgsgd and its potential applications in various disease states. Finally, there is potential for 3-Pgsgd to be used in combination with other drugs or therapies to enhance their effectiveness.
Méthodes De Synthèse
The synthesis of 3-Pgsgd involves the combination of three different chemical compounds: 3-phenylglycidic acid, 1,2-epoxy-3-(4-phenyl) propanol, and sodium hydroxide. The reaction between these compounds produces 3-Pgsgd, which can then be purified using chromatography techniques. This synthesis method is relatively simple and cost-effective, making it an attractive option for researchers seeking to study the compound.
Applications De Recherche Scientifique
One of the most promising applications of 3-Pgsgd is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, 3-Pgsgd has been shown to have anti-inflammatory effects, making it a potential treatment for various inflammatory diseases.
Propriétés
Numéro CAS |
123564-57-8 |
|---|---|
Nom du produit |
3-Pgsgd |
Formule moléculaire |
C51H88O7 |
Poids moléculaire |
813.2 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6R)-6-[[(10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C51H88O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-45(52)56-34-44-46(53)47(54)48(55)49(58-44)57-39-29-31-50(6)38(33-39)25-26-40-42-28-27-41(51(42,7)32-30-43(40)50)36(5)23-24-37(9-2)35(3)4/h25,36-37,39-44,46-49,53-55H,3,8-24,26-34H2,1-2,4-7H3/t36-,37+,39?,40?,41-,42?,43?,44-,46-,47+,48-,49-,50+,51-/m1/s1 |
Clé InChI |
FLNRGRHFRBLUIT-SLOCDVDJSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CC[C@H](CC)C(=C)C)C)C)O)O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O |
Synonymes |
3-O-(6'-O-palmitoyl-beta-D-glucosyl)stigmasta-5,25(27)-dien 3-O-(6'-O-palmitoylglucosyl)stigmasta-5,25(27)-diene 3-PGSGD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




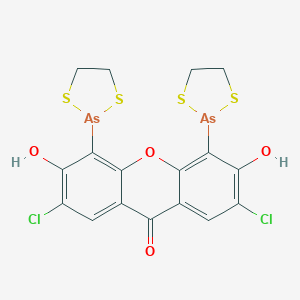
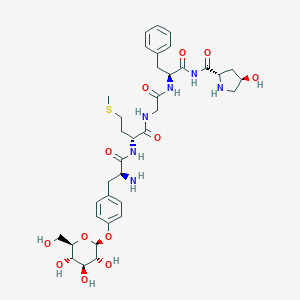
![1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine](/img/structure/B44488.png)
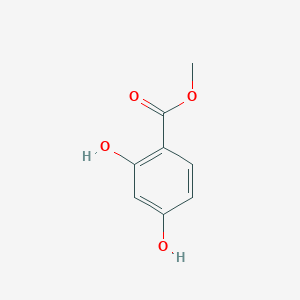
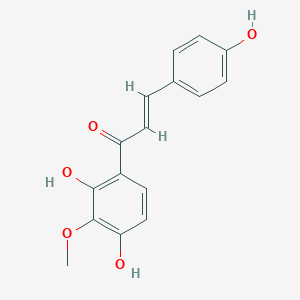
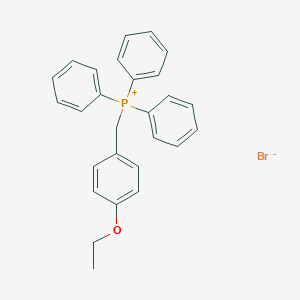
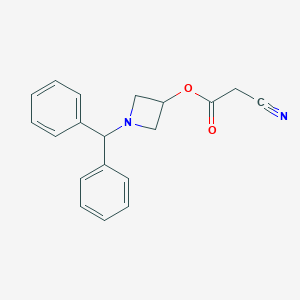
![2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B44506.png)
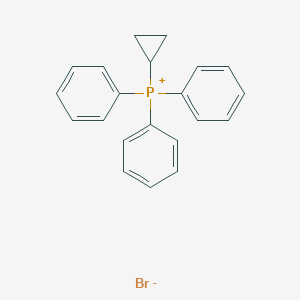

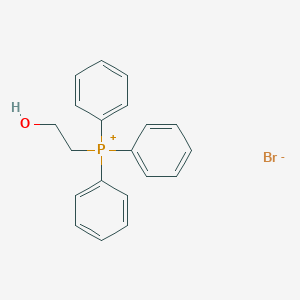
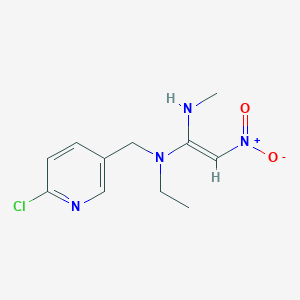
![tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)